molecular formula C23H18ClN3O3 B2483430 N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 932457-16-4

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2483430
CAS No.: 932457-16-4
M. Wt: 419.87
InChI Key: ZRYACORTNMJYRZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic quinazolinone derivative offered for research purposes. Quinazolinones are a significant class of heterocyclic compounds known for a broad spectrum of biological activities. Recent scientific studies have highlighted specific quinazolinone derivatives as promising scaffolds for the development of novel tyrosinase inhibitors, which are relevant in dermatological research and the study of hyperpigmentation disorders . Other research into compounds featuring the 5-chloro-2-methoxyphenyl group has explored their potential as highly selective mechanism-based inhibitors for enzymes like myeloperoxidase (MPO), a target of interest in cardiovascular and inflammatory disease research . The structural features of this acetamide suggest potential value in medicinal chemistry and drug discovery programs, particularly in the design and synthesis of new enzyme inhibitors. As a research chemical, this compound is intended for use in non-clinical laboratory studies only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers are responsible for verifying the identity and purity of the compound for their specific applications. All sales are final.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-30-20-12-11-16(24)13-18(20)25-21(28)14-27-19-10-6-5-9-17(19)22(26-23(27)29)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYACORTNMJYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN3O3C_{18}H_{16}ClN_3O_3, with a molecular weight of 357.79 g/mol. The compound features a chloro-substituted methoxyphenyl moiety and a quinazoline-derived structure, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate phenolic and quinazoline derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Reference
A549 (Lung cancer)4.17 - 5.99
HeLa (Cervical cancer)3.56 - 5.39
HEPG2 (Liver cancer)3.35 - 5.59

The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the EGFR pathway.

Anti-inflammatory Activity

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha, thereby reducing inflammation in various models.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness in inhibiting bacterial growth makes it a candidate for further development as an antibacterial agent.

Case Studies

  • Study on Antitumor Activity : A study evaluated the cytotoxic effects of various quinazoline derivatives on multiple tumor cell lines. This compound was among the compounds tested, showing significant inhibition of cell growth in A549 and HeLa cells compared to control groups .
  • Anti-inflammatory Mechanism Investigation : In vitro assays demonstrated that this compound could significantly reduce TNF-alpha levels in LPS-stimulated HL-60 cells, suggesting a potential mechanism for its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on heterocyclic cores, substituent patterns, and linker modifications. Below is a detailed comparison with key examples from the literature:

Compound Name Heterocyclic Core Aromatic Substituents Molecular Weight (g/mol) Key Features/Applications Reference
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide 1,2-Dihydroquinazolinone 5-Chloro-2-methoxyphenyl Not reported Rigid core, potential enzyme inhibition
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 1,2,4-Oxadiazolidinone 4-Chlorophenyl, 5-methyloxazole 350.76 Oxadiazolidinone core; research compound
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Phthalazinone, triazole 2,4-Dichlorophenyl Not reported Thioether linker; biological evaluation in study
2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (metazachlor) None (simple acetamide) 2,6-Dimethylphenyl, pyrazole Not reported Herbicide (lipid synthesis inhibition)

Key Observations:

Heterocyclic Core Diversity: The 1,2-dihydroquinazolinone core in the target compound provides rigidity and hydrogen-bonding sites, contrasting with the 1,2,4-oxadiazolidinone in , which offers a five-membered ring with reduced planarity. The latter may confer metabolic stability but less target specificity .

Substituent Effects :

  • The 5-chloro-2-methoxyphenyl group in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, balancing lipophilicity and solubility. In contrast, 2,4-dichlorophenyl substituents () increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
  • Pyrazole and oxazole substituents () introduce nitrogen heterocycles that can participate in π-π stacking or hydrogen bonding, influencing herbicidal or antimicrobial activity .

Linker Modifications :

  • The acetamide linker in the target compound is a common feature in agrochemicals (e.g., metazachlor) and pharmaceuticals. However, thioether linkers () may alter metabolic pathways due to sulfur’s susceptibility to oxidation, affecting half-life .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization of the quinazolinone core and subsequent acetamide coupling. Key steps include:

  • Quinazolinone Formation : Cyclization under acidic/basic conditions (e.g., refluxing with triethylamine or potassium carbonate in DMF) to construct the 1,2-dihydroquinazolin-2-one scaffold .
  • Acetamide Coupling : Reacting the intermediate with chloroacetyl chloride or derivatives under controlled temperatures (e.g., 60–80°C) to minimize side reactions .
  • Purification : Recrystallization using solvents like pet-ether or DMF-water mixtures to isolate the pure product .
    Critical Parameters : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate mobile phase) and optimize stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to chloroacetyl chloride) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the quinazolinone core (e.g., aromatic protons at δ 7.2–8.1 ppm) and acetamide linkage (δ 3.8–4.2 ppm for CH₂) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~458 for C₂₃H₁₇ClN₃O₃) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and monitor degradation under stress conditions (e.g., pH 1–13) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for quinazolinone derivatives?

Methodological Answer:

  • Comparative Assay Design : Standardize assays (e.g., kinase inhibition using ATP-binding protocols) across studies to minimize variability .
  • Structural-Activity Analysis : Correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with activity using QSAR models .
  • Data Normalization : Normalize IC₅₀ values to positive controls (e.g., staurosporine for kinase inhibition) and account for cell-line heterogeneity .
    Example : A study comparing 6-chloro-2-oxo-4-phenylquinazoline (IC₅₀: 10.5 µM) and N-(4-chlorophenyl)acetamide (IC₅₀: 15.0 µM) highlights the impact of substituent polarity on antitumor activity .

Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (PDB: 1ATP). Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with the phenyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the 2-oxo position) using MOE or Phase .

Advanced: How can X-ray crystallography (SHELX) resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to collect high-resolution (<1.0 Å) diffraction data. SHELXD or SHELXS for phase solution .
  • Refinement : SHELXL for anisotropic refinement of non-H atoms. Assign displacement parameters (Uiso) to chlorine and oxygen atoms to confirm positional accuracy .
  • Validation : Check using R-factors (R₁ < 5%) and PLATON/ADDSYM for symmetry validation .
    Case Study : A similar quinazolinone derivative (CAS 892362-39-9) showed planar geometry (dihedral angle: 2.5° between quinazolinone and phenyl rings) via SHELX refinement .

Advanced: What strategies mitigate synthetic challenges like low regioselectivity in quinazolinone functionalization?

Methodological Answer:

  • Directed Metallation : Use LDA or Knochel-Hauser bases to selectively deprotonate the quinazolinone N–H position before introducing substituents .
  • Catalytic Cross-Coupling : Pd(PPh₃)₄-mediated Suzuki-Miyaura reactions to attach aryl groups at the 4-position (yield >80%) .
  • Microwave Assistance : Reduce reaction time (e.g., from 12 h to 30 min) and improve regioselectivity in heterocycle formation .

Advanced: How do solvent polarity and pH affect the compound’s stability during biological assays?

Methodological Answer:

  • Stability Profiling : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and hepatic microsomes. Monitor degradation via LC-MS/MS .
  • LogP Optimization : Adjust substituents (e.g., trifluoromethyl for lipophilicity) to enhance membrane permeability (target LogP: 2–4) .
  • Buffer Selection : Use HEPES (pH 7.0–7.5) for kinase assays to avoid hydrolysis of the acetamide group .

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